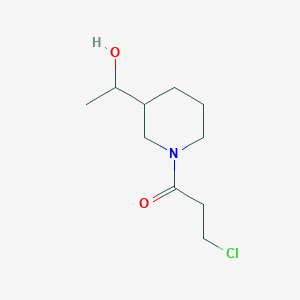

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a chloro-substituted propanone derivative featuring a piperidine ring modified with a 1-hydroxyethyl group at the 3-position.

Synthesis of such compounds often involves Friedel-Crafts acylation for aromatic ketones (e.g., 3-chloro-1-(thiophen-2-yl)propan-1-one, synthesized in 80–90% yield using AlCl₃) , or coupling reactions, such as amide bond formation via PyBOP/TEA-mediated procedures for piperidine-linked propanones . The hydroxyethyl substituent may require additional steps, such as reduction or hydroxylation, to introduce the functional group.

Properties

IUPAC Name |

3-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11/h8-9,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDHOAQZHABAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and promoting tissue repair. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Biological Activity

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research and neuropharmacology. This article synthesizes current findings on its biological activity, including its cytotoxic effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

- Molecular Formula : C10H18ClNO2

- Molecular Weight : 219.71 g/mol

Cytotoxicity

Recent studies have demonstrated that compounds similar to 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed high cytotoxicity against MCF-7 breast cancer cells, outperforming the reference drug Tamoxifen in some instances . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly affecting the G2/M phase in cancer cells.

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one | MCF-7 | Not specified | |

| Related Compound A | MCF-7 | <10 | |

| Related Compound B | HeLa | 25.9 ± 2.9 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Studies suggest that compounds with piperidine moieties can inhibit key signaling pathways associated with cancer progression, such as the RAS pathway . The presence of a chloro group may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets.

Study on Anticancer Efficacy

A study focusing on a series of piperidine derivatives, including those structurally related to 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, demonstrated promising results in inhibiting tumor growth in vivo. The compounds were tested on xenograft models of human breast cancer, showing significant tumor regression compared to controls. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases. The hydroxyl group in the structure may play a crucial role in enhancing neuroactivity by increasing solubility and receptor binding affinity .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a derivative of piperidine, a common structural motif in pharmaceuticals known for its diverse biological activities. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a candidate for drug development.

Potential Therapeutic Applications

- Neurological Disorders : Compounds with piperidine structures have been investigated for their potential in treating conditions such as anxiety, depression, and schizophrenia. The unique modifications in 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives exhibit antimicrobial properties. Future research could explore the efficacy of this compound against various pathogens.

- Analgesics : The compound's structural features may allow it to interact with pain pathways, providing a basis for developing new analgesic medications.

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create various derivatives with tailored properties for specific applications.

Synthesis Routes

The synthesis of this compound typically involves:

- Chlorination of Propanone Derivatives : Introducing the chlorine atom at the appropriate position on the propanone backbone.

- Piperidine Ring Formation : Utilizing nucleophilic substitution reactions to incorporate the piperidine moiety.

Case Study 1: Neurological Research

A study published in the Journal of Medicinal Chemistry highlighted the potential of piperidine derivatives in modulating serotonin receptors. Researchers synthesized several analogs, including 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, and evaluated their binding affinities. Results indicated promising interactions with serotonin receptors, suggesting further investigation into their therapeutic potential for mood disorders.

Case Study 2: Antimicrobial Evaluation

In a research project aimed at discovering new antimicrobial agents, 3-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one was tested against a panel of bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, warranting further exploration into its mechanism of action and potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Propan-1-one Derivatives

Impact of Substituents on Properties

- Hydroxyethyl Group (Target Compound): Enhances hydrophilicity and hydrogen-bonding capacity compared to non-polar substituents (e.g., pyrazole in or thiomorpholine in ).

- Halogen Effects: Chlorine at the propanone position is common (e.g., ), increasing electrophilicity and reactivity in nucleophilic substitutions. Bromine analogs (e.g., (R)-28 in ) show higher potency (IC₅₀ = 360 nM), highlighting halogen size’s role in target binding.

- Aromatic vs. Aliphatic Moieties : Compounds with aromatic groups (e.g., thiophene in ) exhibit lower polarity, whereas aliphatic substituents (e.g., hydroxyethyl) balance lipophilicity and solubility.

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis may face challenges in introducing the hydroxyethyl group without side reactions. Lessons from PyBOP-mediated couplings (e.g., ) could optimize amide/ester formation steps.

Structure-Activity Relationships (SAR): Chlorine at the propanone position is critical for electrophilic reactivity in nucleophilic substitutions . Hydroxyethyl substituents may enhance target engagement through hydrogen bonding, a feature absent in analogs like .

Thermodynamic Stability: Rotameric mixtures observed in piperidine-linked propanones (e.g., ) suggest conformational flexibility, which could influence binding kinetics.

Preparation Methods

Methodology:

- Starting Material: A suitable precursor, such as 3-chloropropanone or analogous chlorinated ketones, reacts with a piperidine derivative bearing a hydroxethyl group.

- Reaction Conditions: The process typically occurs at ambient or slightly elevated temperatures (20-50°C), avoiding high-temperature conditions that can lead to decomposition or side reactions.

- Reagents: Sodium hydride (NaH) or potassium tert-butoxide are used as bases to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the chlorinated carbon.

Research Findings:

- A patent describes the preparation of similar piperidine compounds via nucleophilic substitution in DMAc at around 50°C, with the sodium salt of the piperidine derivative reacting with chlorinated intermediates (see).

- This approach yields high purity products without the need for extensive purification, as impurities are minimized under controlled homogeneous conditions.

Avoidance of Phase Transfer Catalysts

Traditional methods often employ phase transfer catalysts (PTCs) such as crown ethers, which, although effective, pose environmental and cost concerns. Recent strategies focus on:

- Conducting reactions in a single phase (homogeneous) solvents.

- Using base-promoted nucleophilic substitution without PTCs.

- Operating at room temperature to reduce energy consumption and impurity formation.

Key Research Data:

- A process described in a patent (WO2007006708A1) involves reacting 3-piperidinopropanol with chlorinated aromatic compounds in N,N-dimethylacetamide at 20-25°C, with sodium hydride as the base, avoiding PTCs entirely ().

- This method enhances industrial feasibility by reducing costs and environmental impact.

Reaction Conditions and Optimization

- Temperature: Reactions are performed at ambient temperature (~20-25°C), significantly lower than earlier methods requiring 80-110°C.

- Solvent: Polar aprotic solvents such as DMAc or DMF are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Base: Sodium hydride or potassium tert-butoxide are common choices for deprotonation, providing high reactivity.

- Time: Reaction times vary from 1 to 7 hours, optimized to maximize yield and minimize impurities.

Research Data Table:

| Parameter | Range / Conditions | Reference Source |

|---|---|---|

| Solvent | N,N-dimethylacetamide, DMF | |

| Temperature | 20-50°C | |

| Base | Sodium hydride, potassium tert-butoxide | |

| Reaction Time | 1-7 hours | |

| Yield | Typically >78% |

Purification and Yield Enhancement

- Work-up: After completion, the reaction mixture is quenched with water or dilute acid, followed by extraction.

- Purification: Minimal purification is needed; simple filtration and recrystallization often suffice.

- Impurities: Lower temperatures and homogeneous conditions reduce side reactions, leading to high-purity products suitable for pharmaceutical applications.

Alternative Synthetic Routes

While the main focus is on nucleophilic substitution in homogeneous media, alternative routes include:

- Reductive amination of ketone intermediates.

- Direct chlorination of precursor piperidines followed by hydroxylation.

- Use of protecting groups to improve selectivity and yield.

However, these are less favored due to increased complexity or environmental concerns.

Summary of Key Preparation Methods

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.